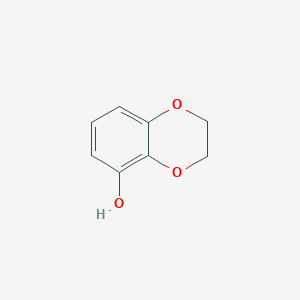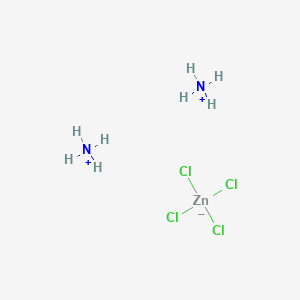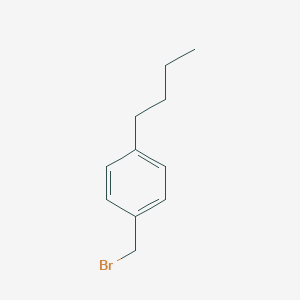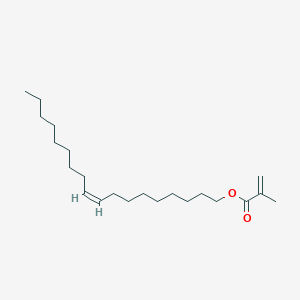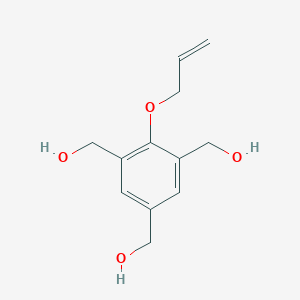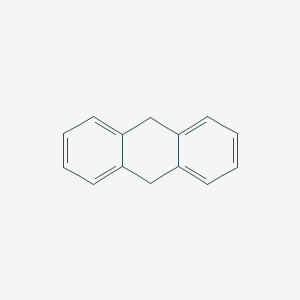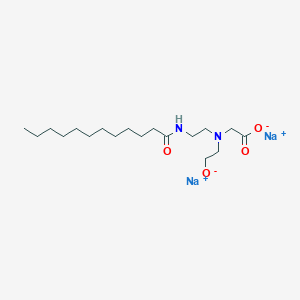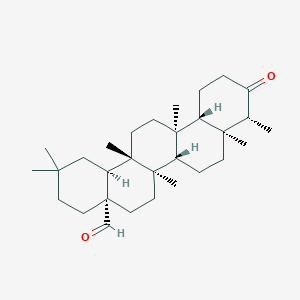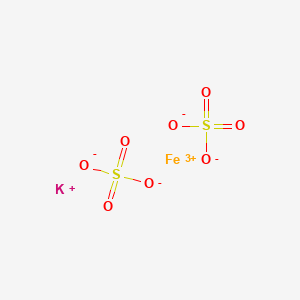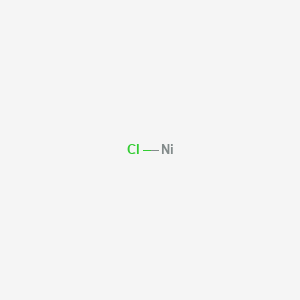
Chloronickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloronickel is a chemical compound that is widely used in scientific research. It is a nickel-containing compound that is used as a catalyst in various chemical reactions. Chloronickel is also used in the synthesis of various organic compounds, and it has been found to have many interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of chloronickel is not fully understood. However, it is believed that chloronickel acts by binding to the active site of enzymes, thereby inhibiting their activity. Chloronickel has also been found to interact with DNA, leading to the inhibition of DNA synthesis.
Effets Biochimiques Et Physiologiques
Chloronickel has many interesting biochemical and physiological effects. It has been found to have antioxidant properties and is used as an antioxidant in various food products. Chloronickel has also been found to have anti-inflammatory properties and is used as an anti-inflammatory agent in various diseases such as arthritis. Additionally, chloronickel has been found to have neuroprotective properties and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using chloronickel in lab experiments is its low cost and wide availability. Chloronickel is also relatively easy to synthesize and purify. However, one of the limitations of using chloronickel is its toxicity. Chloronickel has been found to be toxic to various organisms, including humans. Therefore, caution must be taken when handling chloronickel in lab experiments.
Orientations Futures
There are many future directions for research on chloronickel. One area of research is the development of new synthesis methods for chloronickel. Another area of research is the investigation of the mechanism of action of chloronickel. Additionally, the potential use of chloronickel in the treatment of various diseases such as neurodegenerative diseases and cancer is an interesting area of research.
Conclusion:
In conclusion, chloronickel is a chemical compound that has many scientific research applications. It is used as a catalyst in various chemical reactions, has antimicrobial properties, and has many interesting biochemical and physiological effects. Chloronickel has advantages and limitations for lab experiments, and there are many future directions for research on chloronickel. Overall, chloronickel is an important compound in scientific research and has many potential applications in various fields.
Méthodes De Synthèse
Chloronickel can be synthesized using various methods. One of the most common methods is the reaction between nickel chloride and sodium chloride. The reaction takes place in the presence of a reducing agent such as hydrogen gas. The resulting product is chloronickel, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Chloronickel has many scientific research applications. It is used as a catalyst in various chemical reactions such as the synthesis of organic compounds. Chloronickel has also been found to have antimicrobial properties and is used as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Chloronickel is also used in the production of nickel nanoparticles, which have various applications in nanotechnology.
Propriétés
Numéro CAS |
13931-83-4 |
|---|---|
Nom du produit |
Chloronickel |
Formule moléculaire |
ClNi |
Poids moléculaire |
94.14 g/mol |
Nom IUPAC |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
Clé InChI |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
SMILES canonique |
Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



